molecular formula C10H7Cl2NOS2 B13999796 3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 6322-66-3

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B13999796
CAS No.: 6322-66-3
M. Wt: 292.2 g/mol
InChI Key: SSODWCUCUCBIPN-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a thiazolidine derivative.

    Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with biological targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. The thioxo group and the dichlorobenzyl moiety play crucial roles in binding to the active sites of enzymes, leading to the disruption of essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

    2,4-Dichlorobenzonitrile: Used as an intermediate in the synthesis of various chemicals.

    2,4-Dichlorobenzyl chloride: A precursor in the synthesis of other dichlorobenzyl derivatives.

Uniqueness

3-(2,4-Dichlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

6322-66-3

Molecular Formula

C10H7Cl2NOS2

Molecular Weight

292.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7Cl2NOS2/c11-7-2-1-6(8(12)3-7)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2

InChI Key

SSODWCUCUCBIPN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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